(3-Morpholinophenyl)boronic acid hydrochloride

Description

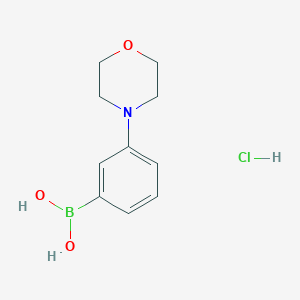

(3-Morpholinophenyl)boronic acid hydrochloride (CAS: 863248-20-8) is a boronic acid derivative with a morpholine substituent at the phenyl ring’s 3-position and a hydrochloride counterion. Its molecular formula is C₁₀H₁₄BNO₃·HCl, and it has a molecular weight of 243.50 g/mol . The morpholine group—a six-membered ring containing one oxygen and one nitrogen atom—imparts unique electronic and steric properties, making this compound valuable in medicinal chemistry, particularly as an intermediate in proteasome inhibitors and dynamic combinatorial libraries . The hydrochloride salt enhances aqueous solubility, improving bioavailability for physiological applications .

Properties

IUPAC Name |

(3-morpholin-4-ylphenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3.ClH/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12;/h1-3,8,13-14H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNTWIZVTNRUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2CCOCC2)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660676 | |

| Record name | [3-(Morpholin-4-yl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863248-20-8 | |

| Record name | [3-(Morpholin-4-yl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Morpholinophenyl)boronic acid hydrochloride typically involves the reaction of 3-bromophenylboronic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic acid derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-Morpholinophenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The compound can be oxidized to form phenolic derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like toluene or ethanol.

Major Products Formed:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenolic Derivatives: Formed through oxidation reactions.

Scientific Research Applications

Chemical Synthesis

1.1 Role in Suzuki-Miyaura Coupling Reactions

One of the primary applications of (3-Morpholinophenyl)boronic acid hydrochloride is its use as a reagent in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, making it a crucial step in the synthesis of complex organic molecules. The compound acts as a boron source, which is essential for the transmetalation process that occurs during the coupling reaction .

1.2 Building Block for Organic Synthesis

The compound serves as an important building block in organic synthesis, enabling the construction of various functionalized organic compounds. Its ability to participate in coupling reactions allows chemists to create diverse molecular architectures, which are essential for developing new materials and pharmaceuticals .

Medicinal Chemistry

2.1 Anticancer Applications

Research has indicated that boronic acids, including this compound, exhibit anticancer properties. They can inhibit proteasome activity, which is critical for cancer cell survival. This mechanism is similar to that of bortezomib, a well-known proteasome inhibitor used in treating multiple myeloma .

2.2 Development of Boron-Containing Drugs

The compound has been explored for its potential in developing boron-containing drugs. These drugs leverage the unique properties of boron to enhance therapeutic efficacy and reduce side effects. For instance, the incorporation of boronic acids into drug design can improve the selectivity and potency of anticancer agents .

Material Science

3.1 Synthesis of Advanced Materials

This compound is utilized in synthesizing advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with various substrates allows for the development of materials with tailored properties for specific applications, such as sensors and catalysts .

3.2 Catalysis

In industrial applications, this compound acts as a catalyst in various chemical reactions. Its boron functionality can facilitate reactions that are crucial for producing fine chemicals and pharmaceuticals, making it an invaluable tool in synthetic chemistry .

Case Studies

Mechanism of Action

The mechanism of action of (3-Morpholinophenyl)boronic acid hydrochloride primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the halide .

Comparison with Similar Compounds

Structural Analogues with Morpholine/Piperazine Substituents

| Compound Name | CAS Number | Key Structural Features | Similarity Score | Key Differences |

|---|---|---|---|---|

| (3-Morpholinophenyl)boronic acid | 863377-22-4 | Morpholine at 3-position; neutral boronic acid | 0.98 | Lack of HCl; lower solubility |

| (2-Morpholinophenyl)boronic acid | 933052-52-9 | Morpholine at 2-position | 0.93 | Altered steric hindrance; binding affinity differences |

| (3-Methyl-4-morpholinophenyl)boronic acid | 1426245-63-7 | Methyl group at 3-position; morpholine at 4-position | 0.86 | Increased hydrophobicity; steric effects |

| [4-(4-Ethylpiperazin-1-yl)phenyl]boronic acid HCl | 2096339-70-5 | Piperazine ring (basic NH groups) instead of morpholine | 0.81 | Higher basicity; distinct pharmacokinetics |

Key Insights :

- Counterion Effects : The hydrochloride salt improves solubility compared to neutral boronic acids (e.g., 863377-22-4), critical for drug delivery .

- Substituent Flexibility : Piperazine-containing analogues (e.g., 2096339-70-5) exhibit higher basicity due to secondary amines, altering pH-dependent reactivity .

Functional Analogues in Medicinal Chemistry

| Compound Name | CAS Number | Application | Key Differences from Target Compound |

|---|---|---|---|

| Bortezomib | 179324-69-7 | Proteasome inhibitor (FDA-approved) | Peptide boronic acid; shorter half-life |

| 3-(N,N-Dimethylamino)phenylboronic acid | 178752-79-9 | Dynamic combinatorial libraries | Smaller substituent (dimethylamino vs. morpholine) |

| Phenanthren-9-yl boronic acid | N/A | Anticancer (TNBC model) | Aromatic bulk; lacks heterocyclic substituents |

Key Insights :

- Non-Peptidic vs.

- Substituent Effects: The morpholine group’s oxygen engages in hydrogen bonding, enhancing target affinity compared to dimethylamino or aromatic substituents .

Physicochemical and Reactivity Comparisons

pKa and Binding Affinity

- pKa : Morpholine’s electron-donating properties lower the boronic acid’s pKa compared to 3-AcPBA and 4-MCPBA, favoring boronate formation at physiological pH (≈7.4) .

- Binding Selectivity : The morpholine group increases selectivity for diols (e.g., glycoproteins) over simpler boronic acids, as shown in structure-reactivity studies .

Biological Activity

(3-Morpholinophenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antiparasitic applications. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a morpholine ring attached to a phenyl group, with a boronic acid functionality that plays a crucial role in its biological interactions. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in drug design to enhance selectivity and efficacy against specific biological targets.

The biological activity of this compound is primarily attributed to its interactions with various cellular targets. Research indicates that boronic acids can form coordinate covalent interactions with nucleophilic residues in proteins, which can alter the binding affinity and functional outcomes of key signaling pathways involved in cancer progression.

Key Mechanisms:

- Antagonism of Androgen Receptors : Studies have shown that modifications in the structure of boronic acids can enhance their ability to act as antagonists for androgen receptors (AR), which are critical in prostate cancer. The boronic acid moiety can mimic the nitro group typically found in other antiandrogens, allowing for similar binding interactions but potentially with improved selectivity and reduced toxicity .

- Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines, notably through mechanisms involving cell cycle arrest and induction of apoptosis. The structure-activity relationship (SAR) analyses suggest that specific substituents on the aromatic core can dramatically influence the potency of these compounds .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | LAPC-4 | 18.9 | Effective against prostate cancer |

| Flutamide | LAPC-4 | 22.4 | Standard comparison |

| Hydroxyflutamide | LAPC-4 | 20.0 | Active metabolite |

Case Studies and Research Findings

- Prostate Cancer Study : In a comparative study, this compound showed enhanced activity against LAPC-4 prostate cancer cells compared to traditional antiandrogens like flutamide. The study highlighted the compound's ability to form stable interactions with the AR, leading to effective inhibition of cell proliferation .

- Antiparasitic Activity : Preliminary investigations into the antiparasitic properties of this compound revealed promising results against Leishmania amazonensis. The IC50 values were reported in the range of 18.9–61.7 µM, indicating moderate efficacy that could be enhanced through structural modifications .

- Oxidative Stability : The oxidative stability of boronic acids at physiological pH is notable, as they are oxidized by reactive oxygen species at rates comparable to thiols. This characteristic may enhance their utility in biological systems where redox states are crucial .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.